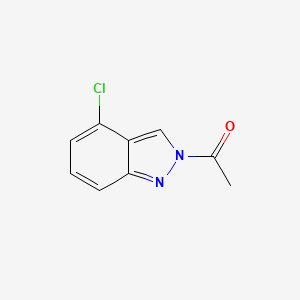

2-Acetyl-4-chloro-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloroindazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZQNUVTJOWLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2-Acetyl-4-chloro-2H-indazole

Abstract

Introduction: The Isomerism Challenge in Indazole Chemistry

Indazole derivatives are privileged scaffolds in drug discovery, present in a range of therapeutic agents from anti-cancer drugs like Axitinib to antiemetics such as Granisetron.[1] The indazole core exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1][2] The position of substitution on the pyrazole ring nitrogen (N1 or N2) profoundly impacts the molecule's three-dimensional shape, hydrogen bonding potential, and ultimately, its interaction with biological targets.

Direct acylation of an indazole can lead to a mixture of N1 and N2 isomers, with the N1 product often being the major or thermodynamically favored product.[3] However, kinetic control or specific reaction conditions can favor the formation of the N2 isomer. Therefore, the synthesis of a molecule like 2-Acetyl-4-chloro-2H-indazole necessitates a rigorous and multi-faceted approach to confirm the precise location of the acetyl group. This guide will use this molecule as a case study to delineate such a workflow.

Synthetic Strategy and Isomer Consideration

The logical synthetic precursor to our target molecule is 4-chloro-1H-indazole. A common route to this precursor involves the diazotization of a substituted aniline, such as 2-methyl-3-chloroaniline.[4]

Protocol 1: Synthesis of 4-chloro-1H-indazole

-

Step 1: To a stirred solution of 2-methyl-3-chloroaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform at 0°C, add acetic anhydride (3.0 eq) dropwise.

-

Step 2: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Step 3: Heat the reaction to 60°C and add isoamyl nitrite (2.0 eq). Stir overnight at this temperature.

-

Step 4: Upon completion, cool the reaction, add water and tetrahydrofuran (THF), and then cool to 0°C.

-

Step 5: Add lithium hydroxide (LiOH) to hydrolyze the acetyl protecting group and stir for 3 hours.

-

Step 6: Perform an aqueous workup and extract the product with ethyl acetate. Dry the organic layers over MgSO4, filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[4]

Protocol 2: Acetylation of 4-chloro-1H-indazole

The critical step is the acetylation of the synthesized 4-chloro-1H-indazole. To potentially favor the kinetically controlled N2 product, conditions employing a strong base and an acetylating agent at low temperatures are proposed.

-

Step 1: Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere and cool to -78°C.

-

Step 2: Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.1 eq) portion-wise and stir for 30 minutes to deprotonate the indazole.

-

Step 3: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Step 4: Stir the reaction at -78°C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Step 5: Quench the reaction carefully with saturated aqueous ammonium chloride.

-

Step 6: Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated.

-

Step 7: Purify the crude product via flash column chromatography on silica gel. It is crucial to collect fractions and analyze them by TLC and NMR, as both N1 and N2 isomers may be present.

The following sections will detail the analytical workflow required to confirm that the isolated product is indeed the desired this compound isomer.

Mass Spectrometry: Initial Verification of Composition

The first step in analyzing the isolated product is to confirm its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is indispensable for this purpose.

Protocol 3: HRMS Analysis

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the isolated product in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]+ is expected.

-

Analysis:

-

Molecular Formula Confirmation: The expected molecular formula for C9H7ClN2O is 194.0247. The high-resolution mass measurement should be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass for [C9H7ClN2O+H]+ (195.0325).

-

Isotopic Pattern Analysis: A critical diagnostic feature is the isotopic signature of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an intensity ratio of approximately 3:1.[5][6] The presence of this pattern for the molecular ion provides strong evidence for the incorporation of a single chlorine atom.

-

| Ion | Calculated Exact Mass | Observed Mass | Difference (ppm) | Isotopic Peak | Expected Ratio |

| [M(³⁵Cl)+H]⁺ | 195.0325 | [Illustrative value] | [<5 ppm] | M+ | ~3 |

| [M(³⁷Cl)+H]⁺ | 197.0296 | [Illustrative value] | [<5 ppm] | M+2 | ~1 |

While MS confirms the what (elemental composition), it cannot definitively establish the where (the position of the acetyl group). For that, we turn to NMR spectroscopy.

NMR Spectroscopy: The Core of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing between the N1 and N2 acetylated indazole isomers. The electronic environment of the protons and carbons in the indazole ring is significantly different between the two forms.

Protocol 4: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the isolated product in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

1D NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D NMR Acquisition:

-

Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify one-bond C-H correlations.

-

Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations. This is the key experiment for isomer determination.

-

Data Interpretation and Causality

The key to distinguishing the 1-acetyl from the 2-acetyl isomer lies in the long-range HMBC correlations from the acetyl methyl protons.

-

In a 1-Acetyl-1H-indazole: The acetyl group is attached to N1. The protons of the acetyl's methyl group will show an HMBC correlation to the C7a carbon of the indazole ring system.

-

In a 2-Acetyl-2H-indazole: The acetyl group is on N2. The methyl protons will show a strong HMBC correlation to the C3 carbon. They will not show a correlation to C7a.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-chloro-2H-indazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 2-Acetyl-4-chloro-2H-indazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-chloro-1H-indazole, followed by its N-acetylation. This guide is designed to offer not only a step-by-step experimental protocol but also to provide insights into the underlying chemical principles and the rationale behind the selection of reagents and reaction conditions. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them a focal point of extensive research in the field of medicinal chemistry.[1] The targeted molecule, this compound, serves as a crucial building block for the synthesis of more complex drug candidates, with the chloro- and acetyl- functionalities providing handles for further chemical modifications. The regioselective synthesis of 2H-indazoles, in particular, can be challenging, as the 1H-tautomer is often the thermodynamically more stable isomer.[3] This guide presents a reliable method to achieve the desired 2-acetylated product.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached in a two-step sequence:

-

Step 1: Synthesis of 4-chloro-1H-indazole: This initial step involves the formation of the indazole ring system from a commercially available substituted aniline.

-

Step 2: N-acetylation of 4-chloro-1H-indazole: The introduction of the acetyl group at the N-2 position is achieved through a subsequent acylation reaction.

This strategic disconnection allows for the controlled construction and functionalization of the indazole core.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-chloro-1H-indazole

The formation of the indazole ring is accomplished through a diazotization and cyclization of an in-situ generated N-acetylated aniline derivative.

Rationale:

The initial acetylation of 2-methyl-3-chloroaniline serves to protect the amino group and activate the molecule for the subsequent cyclization. Isoamyl nitrite is a common reagent for diazotization under non-aqueous conditions. The final treatment with a base, such as lithium hydroxide, facilitates the deacetylation and promotes the formation of the stable indazole ring.

Detailed Protocol: [4]

-

To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over approximately 2 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 60 °C.

-

Add isoamyl nitrite (18.9 mL, 141 mmol) and continue stirring at 60 °C overnight.

-

Upon completion (monitored by TLC), add water (75 mL) and tetrahydrofuran (150 mL) and cool the mixture to 0 °C.

-

Add lithium hydroxide (20.7 g, 494 mmol) and stir at 0 °C for 3 hours.

-

Add 200 mL of water and extract the product with ethyl acetate (2 x 150 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as a solid.

Step 2: N-acetylation of 4-chloro-1H-indazole

The final step involves the regioselective acetylation of the indazole nitrogen. While the 1H- and 2H-tautomers of indazole are in equilibrium, the acetylation can be directed to the desired N-2 position.

Rationale:

Acetic anhydride is a widely used and effective acetylating agent.[5] Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst for the reaction.[5] The reaction is typically carried out at room temperature to control selectivity and minimize side reactions. Acetyl chloride can also be employed as an acetylating agent, often in the presence of a non-nucleophilic base like triethylamine.[6]

Detailed Protocol:

-

Dissolve 4-chloro-1H-indazole (1.0 equiv.) in dry pyridine (5-10 mL per gram of indazole) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2-1.5 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 2-Methyl-3-chloroaniline | 1. Acetic Anhydride, Potassium Acetate2. Isoamyl Nitrite3. Lithium Hydroxide | 4-chloro-1H-indazole | ~100% (crude)[4] |

| 2 | 4-chloro-1H-indazole | Acetic Anhydride, Pyridine | This compound | 70-90% (after purification) |

Yields are representative and may vary based on reaction scale and purification efficiency.

Mechanistic Insights

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 4. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetyl-4-chloro-2H-indazole (CAS Number: 1303890-13-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-4-chloro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes established synthetic methodologies for analogous 2H-indazole derivatives to propose a robust framework for its preparation, characterization, and potential applications. This guide is intended to serve as a foundational resource for researchers and scientists, offering field-proven insights and detailed hypothetical protocols to enable further investigation and development.

Introduction to the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1][2] Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][3] The 2H-indazole isomer, in particular, is a key structural motif in a number of pharmacologically active compounds. The introduction of an acetyl group at the N2 position and a chlorine atom at the C4 position of the indazole ring, as in this compound, can significantly influence the molecule's physicochemical properties and biological activity, making it an intriguing candidate for further study.

Physicochemical Properties

Based on its chemical structure, the following physicochemical properties can be predicted for this compound.

| Property | Predicted Value |

| Molecular Formula | C₉H₇ClN₂O |

| Molecular Weight | 194.62 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

| Melting Point | Not yet reported, but expected to be in the range of similar crystalline organic compounds. |

Proposed Synthetic Pathway

The proposed synthesis involves: Step 1: Synthesis of the 4-chloro-2H-indazole core. Step 2: N-acetylation of the 4-chloro-2H-indazole intermediate.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-chloro-2H-indazole

A common and effective method for the regioselective synthesis of 2H-indazoles is the one-pot condensation and reductive cyclization of an ortho-substituted nitrobenzaldehyde with a primary amine.[6]

Hypothetical Protocol:

-

Reaction Setup: To a solution of 2-chloro-6-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as isopropanol, add a primary amine (e.g., aniline, 1.1 eq).

-

Imine Formation: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reductive Cyclization: To the reaction mixture, add a reducing agent such as tri-n-butylphosphine (1.5 eq) and continue to stir at reflux for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-chloro-2H-indazole.

Step 2: N-acetylation of 4-chloro-2H-indazole

The introduction of an acetyl group onto the nitrogen atom of the indazole ring can be achieved through standard N-acetylation procedures.

Hypothetical Protocol:

-

Reaction Setup: Dissolve 4-chloro-2H-indazole (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a suitable base, for example, triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.

-

Acetylation: Slowly add an acetylating agent, such as acetyl chloride (1.1 eq) or acetic anhydride, to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for completion using TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.

Proposed Analytical Characterization

The successful synthesis of this compound would be confirmed through a combination of standard analytical techniques. The expected data, based on analogous structures reported in the literature, are outlined below.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the bicyclic indazole core.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 195.0274.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the acetyl group, typically in the range of 1690-1720 cm⁻¹.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, the broader class of indazole derivatives has shown significant promise in various therapeutic areas.[1] The unique substitution pattern of this molecule suggests it could be a valuable intermediate or a final active pharmaceutical ingredient.

-

Kinase Inhibition: Many indazole-containing compounds have been developed as kinase inhibitors for the treatment of cancer and inflammatory diseases.[8]

-

Central Nervous System (CNS) Disorders: The indazole scaffold is present in compounds targeting CNS-related disorders.[1]

-

Antimicrobial Agents: Some indazole derivatives have demonstrated antimicrobial and antiprotozoal activities.[3]

The synthesis of this compound would enable its screening in a variety of biological assays to explore its therapeutic potential.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the proposed synthesis, such as acetyl chloride, are corrosive and moisture-sensitive and require careful handling.

Conclusion

This compound represents an under-explored molecule with potential applications in medicinal chemistry. This technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization based on established chemical principles and analogous reactions. The proposed methodologies offer a clear starting point for researchers to produce this compound and investigate its biological properties, potentially leading to the discovery of new therapeutic agents.

References

- Bayer Pharma Aktiengesellschaft. (2017). Synthesis of indazoles. WO2017186693A1.

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Synthesis of 2H-indazoles. Organic Chemistry Portal. [Link]

-

Ferreira, R. J., et al. (2015). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 20(10), 18644-18669. [Link]

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

-

Hernández-Vázquez, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2135. [Link]

- Kim, S., et al. (2017). Preparation method of 2H-Indazole derivatives. KR101713303B1.

- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542-3545.

-

Pessôa, C., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(6), 441-453. [Link]

-

Sravanthi, G., & Kumar, D. S. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 16(7), 964. [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. [Link]

-

Tiwari-Woodruff, S., et al. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Scientific Reports. [Link]

-

Veda, S., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]

-

Veda, S., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

-

Patel, J., et al. (2024). Innovative cascade reaction for 2H-indazole derivative synthesis. Molecular Diversity. [Link]

- DiBella, E. P. (1976). United States Patent (19).

-

PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. [Link]

-

Sashiwa, H., & Shigemasa, Y. (2000). N-acetylation in chitosan and the rate of its enzymic hydrolysis. Carbohydrate Polymers, 42(3), 257-261. [Link]

-

Di Mola, A., et al. (2024). N-acetylaspartate mitigates pro-inflammatory responses in microglial cells by intersecting lipid metabolism and acetylation processes. Journal of Neuroinflammation, 21(1), 1-20. [Link]

Sources

- 1. KR101471987B1 - 2-alkyl-indazole compounds for the treatment of certain CNS-related disorders - Google Patents [patents.google.com]

- 2. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]

- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. KR101713303B1 - Preparation method of 2H-Indazole derivatives - Google Patents [patents.google.com]

- 6. WO2019060623A1 - Method for preparation of n-acetyl cysteine amide and derivatives thereof - Google Patents [patents.google.com]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

Spectroscopic Data for 2-Acetyl-4-chloro-2H-indazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 2-Acetyl-4-chloro-2H-indazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and detailed spectroscopic analysis of this molecule. Given the absence of direct experimental data for the title compound in the current body of scientific literature, this guide presents a robust, data-driven approach. This includes the synthesis and full spectroscopic characterization of its immediate precursor, 4-chloro-1H-indazole, and a subsequent predictive analysis of the spectroscopic features of this compound based on established principles and data from analogous structures.

Introduction to this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their structural versatility and ability to interact with a wide range of biological targets have made them a focal point in medicinal chemistry. The introduction of an acetyl group and a chlorine atom at specific positions of the indazole scaffold, as in this compound, is anticipated to modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. This guide serves as a foundational resource for the synthesis and spectroscopic identification of this promising molecule.

Synthesis Pathway and Methodologies

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor 4-chloro-1H-indazole, followed by a regioselective N-acetylation.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of 4-Chloro-1H-indazole

The synthesis of 4-chloro-1H-indazole can be achieved from 2-methyl-3-chloroaniline through a diazotization and cyclization reaction.

Experimental Protocol:

-

Acetylation: To a flask containing 2-methyl-3-chloroaniline and potassium acetate in chloroform, add acetic anhydride dropwise at 0°C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for one hour.

-

Diazotization and Cyclization: Heat the reaction to 60°C and add isoamyl nitrite. Stir the reaction overnight at this temperature.

-

Work-up: After cooling, add water and tetrahydrofuran (THF). Cool the mixture to 0°C and add lithium hydroxide to hydrolyze the acetyl group.

-

Extraction and Isolation: Extract the product with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole.[1]

Part 2: Proposed N2-Acetylation of 4-Chloro-1H-indazole

The regioselective acetylation of indazoles at the N-2 position is a critical step. While N-1 acylation is often the thermodynamically favored product, kinetic control can favor the N-2 isomer. The use of a non-nucleophilic base and an appropriate acetylating agent at controlled temperatures is proposed to achieve the desired this compound.

Proposed Experimental Protocol:

-

Reaction Setup: Dissolve 4-chloro-1H-indazole in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution and cool to 0°C.

-

Acetylation: Slowly add acetic anhydride to the cooled solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to optimize for the formation of the N-2 isomer.

-

Isolation and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography to isolate this compound.

Spectroscopic Characterization of 4-Chloro-1H-indazole

The precursor, 4-chloro-1H-indazole, has been characterized by ¹H NMR and mass spectrometry.

Table 1: Spectroscopic Data for 4-Chloro-1H-indazole

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz, 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz, 1H) | [1] |

| Mass Spec. | LCMS (ESI pos) m/e 153 (M + 1) | [1] |

Predicted Spectroscopic Data for this compound

The spectroscopic data for the target molecule, this compound, is predicted based on the data of its precursor and the known spectroscopic effects of N-acetylation on the indazole ring, particularly the diagnostic deshielding of the H-3 proton in 2H-isomers.

¹H NMR Spectroscopy (Predicted)

The acetylation at the N-2 position is expected to cause a significant downfield shift of the H-3 proton. Other protons on the benzene ring will also experience shifts due to the electronic changes imparted by the acetyl group.

Predicted ¹H NMR Data:

-

H-3: Expected to be the most downfield proton, likely appearing as a singlet in the range of δ 8.4-8.6 ppm. This is a key diagnostic signal for the 2H-indazole isomer.

-

Aromatic Protons: The protons on the chlorinated benzene ring (H-5, H-6, and H-7) are expected to appear in the aromatic region (δ 7.2-7.8 ppm), with their multiplicity and coupling constants influenced by the chlorine substituent.

-

Acetyl Protons: A sharp singlet corresponding to the three protons of the acetyl group is expected around δ 2.5-2.8 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The acetyl group will introduce two new signals: a carbonyl carbon and a methyl carbon.

Predicted ¹³C NMR Data:

-

Carbonyl Carbon (C=O): Expected to resonate in the range of δ 168-172 ppm.

-

Aromatic Carbons: The six carbons of the indazole ring system will appear in the aromatic region (δ 110-150 ppm). The carbon bearing the chlorine atom (C-4) will be significantly influenced.

-

Acetyl Methyl Carbon (CH₃): Expected to appear in the upfield region, around δ 22-25 ppm.

Mass Spectrometry (Predicted)

The molecular weight of this compound is 194.61 g/mol .

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 194, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

-

Fragmentation: A prominent fragment ion resulting from the loss of the acetyl group (M-42) at m/z 152 is anticipated.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, grounded in the experimental data of its precursor and established spectroscopic principles. The proposed synthetic route and the predicted NMR and mass spectrometry data offer a solid foundation for researchers to synthesize, isolate, and unambiguously characterize this novel indazole derivative. The clear differentiation between the 1H and 2H isomers, based on the diagnostic ¹H NMR shift of the H-3 proton, is a critical takeaway for scientists working in this field.

References

Sources

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-Acetyl-4-chloro-2H-indazole

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1] These bicyclic heterocyclic molecules, bioisosteres of indoles, exhibit a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide delves into the putative mechanisms of action of a specific, less-characterized derivative, 2-Acetyl-4-chloro-2H-indazole .

While direct experimental evidence for this particular compound is not extensively available in the public domain, this document, grounded in established research on structurally related indazoles, will propose and explore three primary, plausible mechanisms of action. The presence of an acetyl group at the N2 position and a chloro substituent at the C4 position are anticipated to significantly modulate its electronic and steric properties, thereby influencing its biological target engagement and overall pharmacological profile.[4][5] This guide is intended for researchers, scientists, and drug development professionals, providing a robust theoretical framework and practical experimental designs to investigate the biological activities of this compound.

Part 1: Plausible Synthetic Route

A logical first step in the investigation of any novel compound is a viable synthetic pathway. Based on established methods for the synthesis of 2H-indazoles, a plausible route to this compound is proposed.[2][6][7]

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Part 2: Putative Mechanisms of Action and Experimental Validation

Based on the extensive literature on indazole derivatives, we will explore three potential mechanisms of action for this compound. For each proposed mechanism, a detailed experimental protocol is provided to enable researchers to validate these hypotheses.

Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale: A significant number of indazole derivatives exhibit potent anti-inflammatory activity, which is often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammatory responses. The inhibition of COX-2 is a particularly attractive target for anti-inflammatory drugs as it is primarily expressed at sites of inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from established ELISA-based methods for measuring COX activity.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) ELISA kit

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

This compound

-

Positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2)

-

96-well microplates

Procedure:

-

Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Reaction buffer

-

Heme cofactor

-

COX-1 or COX-2 enzyme

-

Test compound (this compound at various concentrations) or positive control.

-

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of a reducing agent (e.g., stannous chloride).[12]

-

PGE2 Quantification: Determine the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Indomethacin (Control) | Literature | Literature | Literature |

| Celecoxib (Control) | Literature | Literature | Literature |

Workflow for COX Inhibition Assay:

Caption: Experimental workflow for the in vitro COX inhibition assay.

Mechanism 2: Antimicrobial Activity

Scientific Rationale: The indazole scaffold is present in numerous compounds with demonstrated activity against a broad spectrum of microbes, including bacteria and fungi.[2][13] The precise mechanisms of antimicrobial action for indazole derivatives are often not fully elucidated but may involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in microbiology.[1][8][14]

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity of the suspension to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is microbistatic or microbicidal, an aliquot from the wells with no visible growth can be plated on agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Control |

| S. aureus | Experimental | Literature |

| E. coli | Experimental | Literature |

| C. albicans | Experimental | Literature |

Workflow for Broth Microdilution Assay:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism 3: Inhibition of Poly (ADP-ribose) Polymerase (PARP)

Scientific Rationale: Certain indazole derivatives have emerged as potent inhibitors of Poly (ADP-ribose) Polymerase (PARP), an enzyme crucial for DNA repair.[15] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The indazole scaffold can mimic the nicotinamide moiety of NAD+, the substrate for PARP, and thus competitively inhibit the enzyme.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol describes a colorimetric assay to measure PARP activity and its inhibition.[16]

Objective: To determine the IC50 of this compound for PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution

-

This compound

-

Positive control (e.g., Olaparib)

-

Assay buffer

Procedure:

-

Assay Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound (this compound at various concentrations) or positive control.

-

Enzyme Addition: Add the PARP-1 enzyme to each well.

-

Reaction Initiation: Add biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Washing: Wash the plate to remove unincorporated biotinylated NAD+.

-

Streptavidin-HRP Addition: Add streptavidin-HRP conjugate to each well and incubate.

-

Washing: Wash the plate to remove unbound streptavidin-HRP.

-

Substrate Addition: Add the HRP substrate and incubate until color develops.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

| Compound | PARP-1 IC50 (nM) |

| This compound | Experimental |

| Olaparib (Control) | Literature |

Workflow for PARP Inhibition Assay:

Caption: Experimental workflow for the in vitro PARP inhibition assay.

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated through direct experimental investigation, the rich pharmacology of the indazole scaffold provides a strong foundation for hypothesizing its biological activities. The proposed mechanisms of COX inhibition, antimicrobial action, and PARP inhibition represent the most plausible avenues for its therapeutic potential. The detailed experimental protocols provided in this guide offer a clear and robust framework for researchers to systematically investigate these hypotheses. The insights gained from such studies will be invaluable in understanding the pharmacological profile of this compound and its potential for development as a novel therapeutic agent.

References

-

Synthesis and biological activities of a novel series of indazole derivatives. (2016). ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. (2016). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (n.d.). National Center for Biotechnology Information. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (2006). Springer Nature Experiments. [Link]

-

Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals. [Link]

-

Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. (2010). PubMed. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. [Link]

-

Indazole C-3 substituent effects.. (n.d.). ResearchGate. [Link]

-

2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. [Link]

-

Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). PubMed. [Link]

-

Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). RSC Publishing. [Link]

Sources

- 1. woah.org [woah.org]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. Innovative cascade reaction for 2H-indazole derivative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 11. academicjournals.org [academicjournals.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ovid.com [ovid.com]

- 14. integra-biosciences.com [integra-biosciences.com]

- 15. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

The Biological Versatility of 2-Acetyl-4-chloro-2H-indazole Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet promising subclass: 2-Acetyl-4-chloro-2H-indazole derivatives. We will dissect the rationale behind this chemical architecture, exploring its synthesis, multifaceted biological activities, and underlying mechanisms of action. This document serves as a resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to facilitate further investigation into this promising class of molecules.

The Indazole Scaffold: A Chemist's Gateway to Biological Targets

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, and among them, the indazole moiety is particularly significant.[4] Comprising a benzene ring fused to a pyrazole ring, indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being generally more thermodynamically stable.[4] Despite this, synthetic compounds incorporating the 2H-indazole isomer exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

The this compound scaffold is of particular interest due to the specific functionalities appended to the core ring system:

-

The 2H-Indazole Core : This bicyclic system provides a rigid, aromatic scaffold that can effectively position other functional groups for optimal interaction with biological targets. It is a known bioisostere for indoles and benzimidazoles, common in many bioactive molecules.[8]

-

N-2 Acetyl Group : Acetylation at the N-2 position significantly influences the electronic properties and steric profile of the molecule. This group can act as a hydrogen bond acceptor and its orientation can be critical for fitting into the active sites of enzymes, such as kinases.

-

C-4 Chloro Substituent : The placement of a halogen, such as chlorine, at the C-4 position can enhance biological activity through several mechanisms. It increases the lipophilicity of the molecule, potentially improving membrane permeability. Furthermore, it can form specific halogen bonds with protein residues, thereby increasing binding affinity and target selectivity. The presence of electron-withdrawing groups on the indazole ring has been linked to potent antiprotozoal activity in related derivatives.[9]

Synthesis and Characterization: Building the Core Scaffold

The synthesis of 2H-indazoles often requires regioselective control to favor alkylation or acylation at the N-2 position over the more stable N-1 position. A common strategy involves a multi-step sequence starting from a substituted o-nitrobenzaldehyde or a related precursor. Palladium-catalyzed and copper-catalyzed reactions are frequently employed to facilitate the key N-N bond formation and cyclization steps.[10][11]

A plausible synthetic route to this compound would proceed via an N-acetylation of a pre-formed 4-chloro-2H-indazole intermediate.

Caption: Simplified RTK signaling pathway and point of inhibition by indazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Indazole derivatives have demonstrated significant anti-inflammatory effects. [5]

-

Mechanism of Action : A primary mechanism for the anti-inflammatory action of indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. [12][13]COX-2 is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation. [5]By inhibiting COX-2, these compounds can reduce prostaglandin synthesis, thereby alleviating inflammation. Docking studies suggest that indazole derivatives can fit into the catalytic site of COX-2, mimicking the binding of known selective inhibitors. [13][14]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The indazole scaffold has proven to be a versatile template for this purpose. [8][15]

-

Spectrum of Activity : Research has shown that 2H-indazole derivatives are active against a wide range of pathogens:

-

Antiprotozoal : Compounds have shown high potency against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases exceeding the activity of the reference drug metronidazole. [3][14][16][17] * Antibacterial : Activity has been reported against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria. [3][15] * Antifungal : Certain derivatives exhibit growth inhibition against pathogenic yeasts like Candida albicans and Candida glabrata. [14][16][18]* Mechanism of Action : While not fully elucidated for all pathogens, proposed mechanisms include the inhibition of essential enzymes like DNA gyrase in bacteria. [16]The structural features of this compound derivatives make them promising candidates for further antimicrobial screening.

-

Table 1: Representative Biological Activity Data for Indazole Analogues

| Compound Class | Target Organism/Cell Line | Assay | Potency (IC₅₀ / MIC) | Reference |

| 2,3-diphenyl-2H-indazoles | G. intestinalis | Antiprotozoal | As low as <0.05 µM | [9][14] |

| 2f (Indazole Derivative) | 4T1 (Breast Cancer) | Antiproliferative | 0.23 µM | [19] |

| 5-aminoindazole | COX-2 Enzyme | COX-2 Inhibition | 12.32 µM | [12] |

| N-methyl-3-aryl indazoles | E. coli | Antibacterial (MIC) | Moderate to Good | [8] |

| 2,3-diphenyl-2H-indazoles | Candida albicans | Antifungal (MIC) | Potent Activity | [14][16] |

Experimental Protocols for Evaluation

To ensure scientific rigor and reproducibility, standardized, self-validating protocols are essential. The following methodologies provide a framework for assessing the key biological activities of novel this compound derivatives.

Protocol 1: General Synthesis of this compound

Objective: To synthesize the title compound via N-acetylation of a 4-chloro-2H-indazole precursor.

Materials:

-

4-chloro-2H-indazole

-

Acetic anhydride

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for elution)

Procedure:

-

Dissolve 4-chloro-2H-indazole (1.0 eq) in pyridine in a round-bottom flask at 0 °C under a nitrogen atmosphere.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Antiproliferative MTT Assay

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., A549 - lung, MCF-7 - breast) [20]* Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Doxorubicin (positive control)

-

96-well microplates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Prepare serial dilutions of the test compound and positive control (Doxorubicin) in complete medium. The final DMSO concentration should be <0.5%.

-

Remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: In Vitro COX-2 Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of the human COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit (commercially available)

-

Celecoxib (selective COX-2 inhibitor, positive control)

-

Test compound stock solution (in DMSO)

-

96-well microplate

Procedure:

-

Follow the manufacturer's protocol for the assay kit. Typically, this involves adding the reaction buffer, heme, and the test compound at various concentrations to the wells of a 96-well plate.

-

Add the COX-2 enzyme to each well (except for a no-enzyme control) and incubate for a specified time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate for a short period (e.g., 2 minutes). The reaction measures the peroxidase activity of COX.

-

Add a colorimetric substrate that reacts with the prostaglandin G₂ produced.

-

Measure the absorbance at the recommended wavelength (e.g., 590 nm).

-

Include a vehicle control (DMSO) and a positive control (Celecoxib).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Based on extensive data from related analogues, these derivatives are predicted to possess a compelling range of biological activities, including potent anticancer, anti-inflammatory, and broad-spectrum antimicrobial effects. [6][7][11]The defined structure-activity relationships within the indazole class provide a rational basis for the targeted design and synthesis of new chemical entities.

Future research should focus on:

-

Lead Optimization : Systematically modifying the substituents on the indazole ring to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution : Employing advanced biochemical and cellular assays to precisely identify the molecular targets and pathways modulated by these compounds.

-

In Vivo Evaluation : Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, safety, and therapeutic potential in a physiological context.

-

Computational Modeling : Utilizing in silico tools for docking studies and predictive ADME/Tox modeling to guide the rational design of next-generation derivatives. [13][14] By leveraging the methodologies and insights presented in this guide, the scientific community can accelerate the exploration of this compound derivatives, potentially unlocking new and effective treatments for a range of human diseases.

References

-

Synthesis and biological activities of a novel series of indazole derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 223-226. Available at: [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Available at: [Link]

-

Singh, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35-58. Available at: [Link]

- Preparation method of 2H-Indazole derivatives. Google Patents.

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 40, 127952. Available at: [Link]

-

Preliminary result for synthesis of 2H‐indazole 4 aa by using Mills reaction/cyclization. Chemistry – An Asian Journal, 14(21), 3891-3895. Available at: [Link]

-

Shang, C., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5). Available at: [Link]

-

Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376. Available at: [Link]

-

Malapati, S., et al. (2021). Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Russian Journal of General Chemistry, 91(11), 2414-2421. Available at: [Link]

-

Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(3), 643-652. Available at: [Link]

-

Rodríguez-Villar, K., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2110. Available at: [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11). Available at: [Link]

-

Zhang, P., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2950. Available at: [Link]

-

Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. Available at: [Link]

-

Thangavel, N., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF05-FF08. Available at: [Link]

-

Wang, X., et al. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. Archiv der Pharmazie, 351(9-10), e1800127. Available at: [Link]

-

Hari Babu, B., et al. (2021). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry, 37(2), 481-487. Available at: [Link]

-

Lazzarato, L., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(13), 4541-4551. Available at: [Link]

-

The proposed mechanism for the synthesis of 2H‐indazole derivatives. ResearchGate. Available at: [Link]

-

Rodríguez-Villar, K., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules, 26(23), 7384. Available at: [Link]

-

Patel, D. A., et al. (2016). Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface, 6(1), 27-37. Available at: [Link]

-

Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11). Available at: [Link]

-

Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1248035. Available at: [Link]

-

Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). Molecular Diversity. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 9. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2H-Indazole synthesis [organic-chemistry.org]

- 11. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cbijournal.com [cbijournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents [mdpi.com]

- 18. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Acetyl-4-chloro-2H-indazole as a Potential Anticancer Agent

This guide provides a comprehensive framework for the in vitro evaluation of 2-Acetyl-4-chloro-2H-indazole, a novel compound belonging to the indazole class of heterocyclic molecules. Indazole scaffolds are prevalent in numerous FDA-approved small molecule drugs and are a focal point of contemporary medicinal chemistry due to their diverse biological activities, particularly in oncology.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous, experience-driven approach to elucidating the compound's potential as an anticancer therapeutic. The narrative moves beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and logical workflow from initial screening to mechanistic investigation.

Part 1: Foundational Assessment - Cytotoxicity and Proliferative Inhibition

The initial and most critical step in evaluating any potential anticancer compound is to determine its effect on cancer cell viability and proliferation. This foundational assessment establishes the compound's potency and selective toxicity, providing the basis for all subsequent mechanistic studies.

Rationale for Initial Screening

The primary objective is to quantify the dose-dependent cytotoxic or cytostatic effects of this compound across a panel of clinically relevant cancer cell lines. The selection of cell lines should be strategic, ideally including representatives from different cancer types (e.g., breast, lung, colon) to identify potential tissue-specific sensitivities.[4] Assays that measure metabolic activity or membrane integrity are robust, high-throughput methods for this purpose.[5][6][7]

Experimental Workflow: Cytotoxicity Screening

The overall workflow for the initial screening phase is depicted below. This process ensures a systematic progression from broad screening to precise quantification of the compound's inhibitory concentration.

Caption: Workflow for determining the IC50 of the test compound.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or a cytostatic effect.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC50 Summary Table

The results from the cytotoxicity screening should be summarized in a clear and concise table.

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HT-29 | Colorectal Adenocarcinoma | Experimental Value |

| HDF | Normal Human Dermal Fibroblasts | Experimental Value |

Note: Including a non-cancerous cell line (e.g., HDF) is crucial for assessing selectivity.

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Induction

Once cytotoxicity is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically avoids the inflammatory response associated with necrosis. Key hallmarks of apoptosis include the activation of caspases, externalization of phosphatidylserine (PS), and DNA fragmentation.[8]

Rationale for Apoptosis Assays

Many successful anticancer agents derived from indazole scaffolds induce apoptosis.[1][2] Therefore, investigating whether this compound triggers this pathway is a critical step. We will employ a multi-pronged approach to confirm apoptosis, starting with a general marker (caspase activity) and progressing to more specific events.

Experimental Workflow: Apoptosis Characterization

This workflow outlines the key assays to confirm and characterize apoptosis induced by the test compound.

Caption: A multi-assay approach to confirm apoptotic cell death.

Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric)

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[9] Their activation signifies a commitment to apoptosis. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent molecule.[10][11]

Materials:

-

Cells treated with this compound (at IC50 and 2x IC50)

-

Caspase-3/7 assay kit (containing lysis buffer, reaction buffer, and substrate like DEVD-AMC)

-

96-well black, clear-bottom plate

-

Fluorometric plate reader

Procedure:

-

Cell Lysis: After treatment, harvest and wash the cells. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[10]

-

Centrifugation: Centrifuge the lysate to pellet debris. Transfer the supernatant (containing cellular proteins) to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Setup: In a 96-well black plate, add 50 µL of lysate per well.

-

Reaction Initiation: Prepare a reaction mix containing reaction buffer and the caspase-3/7 substrate. Add 50 µL of this mix to each well.[12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm.[13]

-

Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold change in caspase activity compared to the vehicle-treated control.

Detailed Protocol: Annexin V/Propidium Iodide Staining by Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) is a DNA stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[14][15]

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Collection: Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]

Data Presentation: Western Blot Analysis of Apoptotic Markers

Western blotting provides a semi-quantitative assessment of key proteins involved in the apoptotic cascade.[16][17] A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the appearance of cleaved PARP (a substrate of caspase-3), are strong indicators of apoptosis.[18]

| Protein | Expected Change with Treatment | Rationale |

| Bcl-2 | Decrease | Anti-apoptotic protein, its downregulation promotes apoptosis.[1] |

| Bax | Increase | Pro-apoptotic protein, its upregulation promotes apoptosis.[1] |

| Cleaved Caspase-3 | Increase | The active form of the key executioner caspase.[17] |

| Cleaved PARP | Increase | A key substrate of caspase-3; its cleavage is a hallmark of apoptosis.[9] |

| β-Actin | No Change | Loading control to ensure equal protein loading across lanes. |

Part 3: Mechanistic Insights - Cell Cycle Perturbation and Signaling Pathway Analysis